

Technical Guide: N-Boc-2-(4-bromophenyl)ethylamine (CAS: 120157-97-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -Boc-2-(4-bromophenyl)ethylamine
Cat. No.:	B111359

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-2-(4-bromophenyl)ethylamine**, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and relevant safety information.

Chemical and Physical Properties

N-Boc-2-(4-bromophenyl)ethylamine, with the CAS number 120157-97-3, is a white to off-white solid.[1][2] It is an N-Boc protected form of 2-(4-bromophenyl)ethylamine, a modification that makes it a versatile building block in organic synthesis by masking the reactivity of the amine group.[3] The tert-butoxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions, allowing for subsequent chemical transformations.[3]

Table 1: Physicochemical Properties of **N-Boc-2-(4-bromophenyl)ethylamine**

Property	Value	Reference(s)
CAS Number	120157-97-3	[4]
Molecular Formula	C13H18BrNO2	[3] [4]
Molecular Weight	300.19 g/mol	[3] [4]
Appearance	White to off-white solid	[1] [2]
Melting Point	58-59 °C	[2]
Boiling Point (Predicted)	389.6 ± 25.0 °C	[2]
Density (Predicted)	1.286 ± 0.06 g/cm³	[2]
Storage Temperature	Room Temperature, sealed in dry conditions	[2]

Spectroscopic Data

The structural identity of **N-Boc-2-(4-bromophenyl)ethylamine** is confirmed through various spectroscopic techniques.

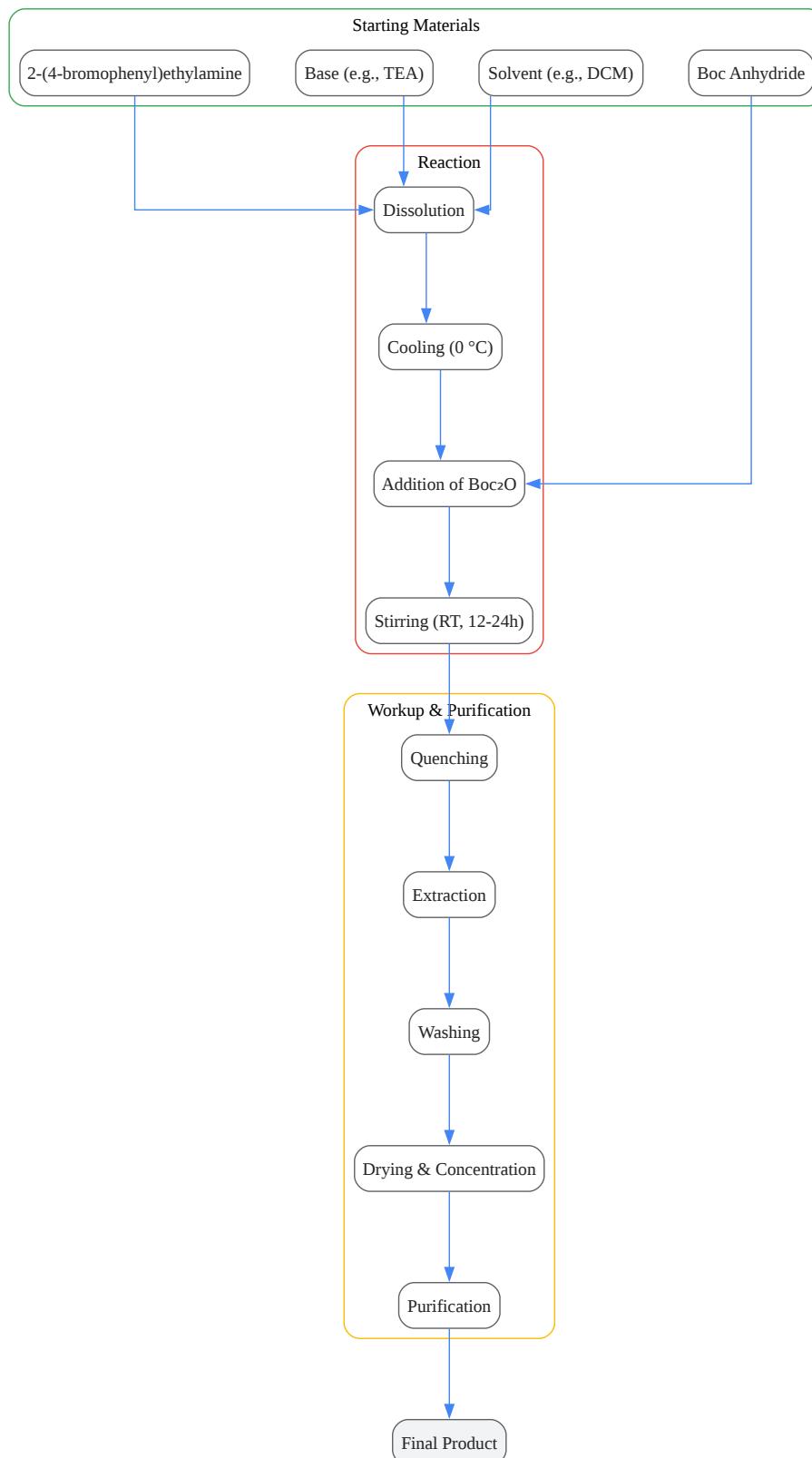
Table 2: Spectroscopic Data for **N-Boc-2-(4-bromophenyl)ethylamine**

Technique	Data
¹ H NMR	Expected chemical shifts (ppm): Aromatic protons (doublets around 7.4 and 7.0 ppm), methylene protons adjacent to the nitrogen and the aromatic ring (multiplets around 3.3 and 2.7 ppm, respectively), and the tert-butyl protons of the Boc group (singlet around 1.4 ppm).
¹³ C NMR	Expected chemical shifts (ppm): Carbonyl carbon of the Boc group (~156 ppm), aromatic carbons (138, 131, 130, 120 ppm), the tert-butyl carbon (~79 ppm) and methyl carbons (~28 ppm) of the Boc group, and the two methylene carbons (~43 and 35 ppm).
IR (Infrared) Spectroscopy	Characteristic peaks (cm ⁻¹): N-H stretching (around 3350 cm ⁻¹), C-H stretching of aromatic and aliphatic groups (3100-2850 cm ⁻¹), C=O stretching of the carbamate (around 1685 cm ⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry	Expected m/z: [M+H] ⁺ at approximately 301.06 (for the bromine-79 isotope) and 303.06 (for the bromine-81 isotope).

Experimental Protocols

Synthesis of N-Boc-2-(4-bromophenyl)ethylamine

This protocol describes the N-Boc protection of 2-(4-bromophenyl)ethylamine using di-tert-butyl dicarbonate (Boc₂O).


Materials:

- 2-(4-bromophenyl)ethylamine
- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

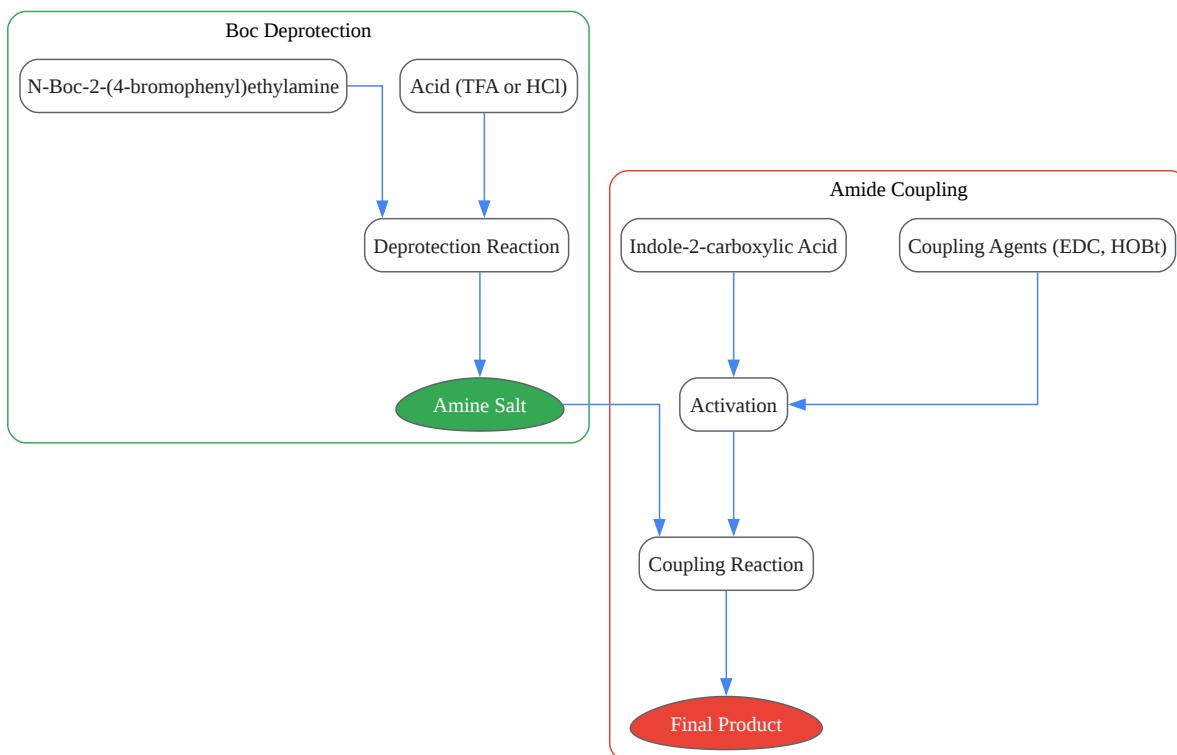
- In a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (1.0 equivalent) in the chosen solvent (DCM or THF).
- Add triethylamine or DIPEA (1.2 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench by adding water.
- Extract the aqueous layer with the organic solvent (e.g., DCM).
- Wash the combined organic layers sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure **N-Boc-2-(4-bromophenyl)ethylamine**.

[Click to download full resolution via product page](#)

Synthesis Workflow

Application in the Synthesis of Indole-2-Carboxamides

N-Boc-2-(4-bromophenyl)ethylamine is a valuable intermediate in the synthesis of indole-2-carboxamides, which are investigated as potential allosteric modulators of the cannabinoid (CB-1) receptor.[2][5] The following is a general protocol for the deprotection of the Boc group and subsequent amide coupling.


Part A: Boc Deprotection

- Dissolve **N-Boc-2-(4-bromophenyl)ethylamine** in a suitable solvent such as dichloromethane or ethyl acetate.
- Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
- Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted.

Part B: Amide Coupling

- In a reaction vessel, dissolve the desired indole-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents).
- Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
- Add the deprotected 2-(4-bromophenyl)ethylamine (from Part A, 1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
- Wash the combined organic layers with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).
- Dry the organic layer, concentrate, and purify the final indole-2-carboxamide product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Application Workflow

Applications in Drug Development

N-Boc-2-(4-bromophenyl)ethylamine serves as a crucial building block in the synthesis of pharmacologically active compounds.

- **Antimalarial Agents:** It is used in the preparation of second-generation dual inhibitors of Cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR), which are essential enzymes for the survival of the malaria parasite.[2][5]
- **Cannabinoid Receptor Modulators:** This compound is a key intermediate in the synthesis of indole-2-carboxamides, which are being investigated as novel allosteric modulators of the cannabinoid receptor 1 (CB-1).[2][5] Such modulators have therapeutic potential in a variety of neurological and psychiatric disorders.

Safety and Handling

N-Boc-2-(4-bromophenyl)ethylamine should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

Category	Information	Reference(s)
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: [1] Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or under a fume hood.	

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [wiley-vch.de \[wiley-vch.de\]](http://wiley-vch.de)
- 2. N-BOC-2-(4-BROMO-PHENYL)-ETHYLAMINE | 120157-97-3 [amp.chemicalbook.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. [calpaclab.com \[calpaclab.com\]](http://calpaclab.com)
- 5. [researchgate.net \[researchgate.net\]](http://researchgate.net)
- To cite this document: BenchChem. [Technical Guide: N-Boc-2-(4-bromophenyl)ethylamine (CAS: 120157-97-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111359#n-boc-2-4-bromophenyl-ethylamine-cas-number-120157-97-3-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com